4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole, also known as MBX-2982, is a synthetically derived compound investigated for its potential in type 2 diabetes research. [, ] Classified as a G protein-coupled receptor 119 (GPR119) agonist, it plays a crucial role in scientific research by helping scientists understand the function of GPR119 and its potential as a therapeutic target. [, ]
MBX-2982 was developed by the pharmaceutical company Metabolex, Inc. It belongs to a class of compounds known as GPR119 agonists, which are designed to mimic the action of endogenous ligands that activate this receptor. GPR119 is primarily expressed in pancreatic beta cells and enteroendocrine cells, which are involved in the secretion of incretin hormones that regulate blood sugar levels.
The synthesis of MBX-2982 involves several key steps:
The detailed synthetic pathway allows for the production of MBX-2982 with high purity and specific stereochemistry, which is crucial for its biological activity .
The molecular structure of MBX-2982 is characterized by a cyclopropyl piperidine core, which is essential for its interaction with the GPR119 receptor. The structure can be depicted as follows:
Data from crystallography studies indicate that MBX-2982 adopts a specific conformation when bound to GPR119, which is critical for its agonistic activity .
MBX-2982 undergoes various chemical reactions during its synthesis:
Each reaction step is optimized for yield and efficiency, ensuring a robust synthetic route .
The mechanism of action of MBX-2982 involves its binding to GPR119, leading to activation of intracellular signaling pathways:
MBX-2982 exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation and delivery methods in clinical settings .
MBX-2982 has potential applications primarily in the field of diabetes management:
Current clinical trials are evaluating its efficacy and safety profile, further establishing its potential as a therapeutic agent .
GPR119, predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells, functions as a nutrient-sensing receptor that couples to Gαs proteins [7]. Activation triggers adenylate cyclase stimulation and subsequent intracellular cAMP elevation, initiating glucose-dependent insulin secretion from pancreatic beta cells [1] [7]. Simultaneously, in L-cells, this pathway stimulates the release of incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [4] [7]. This dual mechanism positions GPR119 agonists as potential cornerstone therapies for type 2 diabetes by addressing both insulin deficiency and impaired incretin response.
MBX-2982 exhibits potent receptor selectivity with minimal off-target activity against related receptors. In vitro studies using CHO cells expressing human GPR119 demonstrated an EC₅₀ of 0.005 mM for cAMP production, confirming efficient receptor activation [1]. Preclinical investigations revealed MBX-2982's ability to enhance insulin secretion exclusively in hyperglycemic conditions, thereby mitigating hypoglycemia risk associated with conventional insulin secretagogues like sulfonylureas [7]. This glucose-dependent action arises from the closure of ATP-sensitive K⁺ channels and subsequent gating of voltage-sensitive calcium channels in beta cells, requiring elevated glucose concentrations for maximal effect [7].
Table 1: Comparative Potency of GPR119 Agonists in Preclinical Models
Compound | hGPR119 EC₅₀ (nM) | GLP-1 Secretion | Insulin Secretion |
---|---|---|---|
MBX-2982 | 3.9 | ↑↑↑ | ↑↑↑ |
AR-231453 | 0.47 | ↑↑↑ | ↑↑↑ |
GSK1292263 | 26 | ↑↑ | ↑↑ |
PSN-821 | 18 | ↑↑ | ↑↑ |
Source: Adapted from preclinical data [7]
In vivo studies demonstrated MBX-2982's physiological relevance in glucose regulation. Administration of MBX-2982 (10 mg/kg) to C57BL/6 mice significantly increased plasma GLP-1 levels without concurrent glucose loading, confirming glucose-independent incretin secretion [1] [8]. This effect persisted even without co-administration of dipeptidyl peptidase-4 (DPP-4) inhibitors, though such inhibitors were used in sampling protocols to stabilize measurable GLP-1 [1]. Additionally, MBX-2982 suppressed hepatic expression of sterol regulatory element-binding protein 1 (SREBP-1) and its target genes (FAS, ACC, SCD-1), indicating potential benefits on hepatic lipid metabolism [1]. These findings established the pharmacodynamic foundation for MBX-2982's therapeutic profile, combining glucose lowering with potential lipid-modifying effects.
Conventional type 2 diabetes therapies exhibit significant limitations, including hypoglycemia risk (sulfonylureas, insulin), weight gain (thiazolidinediones, insulin), gastrointestinal intolerance (metformin, GLP-1 receptor agonists), and diminishing efficacy over time [3] [7]. These drawbacks highlighted the urgent need for agents that could provide glucose-dependent insulin secretion without provoking hypoglycemia, while simultaneously addressing comorbid conditions like obesity and dyslipidemia [7]. GPR119 agonists like MBX-2982 emerged as mechanistically tailored solutions to these challenges through their dual incretin-enhancing and insulin-secretory effects triggered only at elevated glucose concentrations.
The clinical development rationale for MBX-2982 centered on its potential disease-modifying effects. Phase 1 studies demonstrated dose-dependent pharmacokinetics supporting once-daily oral dosing, with no serious adverse events or dose-limiting toxicities [4]. In a 4-week Phase 2 trial (NCT01035879), MBX-2982 significantly improved multiple glycemic parameters in type 2 diabetes patients [4] [6]:
Table 2: MBX-2982 Clinical Development Summary
Trial Phase | Design | Key Outcomes | Status |
---|---|---|---|
Phase 1 (4 studies) | SAD/MAD | Favorable PK profile, no DLTs | Completed |
Phase 2 (NCT01035879) | 4-week monotherapy | ↓ Glucose, ↑ GLP-1, ↑ insulin | Completed |
Phase 2a (NCT04173094) | Hypoglycemia counterregulation in T1D | No glucagon response improvement | Completed |
Further development | — | — | Discontinued |
Source: Clinical trial data [3] [4] [6]
Despite promising metabolic effects in type 2 diabetes, MBX-2982's development encountered challenges when evaluated for broader applications. A 2025 randomized controlled crossover study (NCT04173094) in type 1 diabetes patients investigated MBX-2982's potential to augment glucagon counterregulation during hypoglycemia—a critical unmet need in type 1 diabetes management [3]. Eighteen participants received 600 mg MBX-2982 or placebo daily for 14 days. During hyperinsulinemic-hypoglycemic clamps, MBX-2982 failed to significantly improve:
This lack of glucagon enhancement occurred despite evidence of target engagement, as demonstrated by 17% higher GLP-1 responses during mixed-meal tests with MBX-2982 versus placebo [3]. These findings indicated that while MBX-2982 effectively engaged intestinal GPR119 receptors, it failed to translate this activity into improved α-cell counterregulatory responses in type 1 diabetes—a crucial physiological defense against hypoglycemia.
The discontinuation of MBX-2982 development (including for type 2 diabetes and liver disorders) reflects broader challenges in the GPR119 agonist class [5] [6]. Key developmental hurdles included:
Nevertheless, MBX-2982 provided critical proof-of-concept validation for GPR119 agonism, demonstrating glucose-dependent insulin secretion, incretin enhancement, and weight-neutral effects absent hypoglycemia [4] [7]. Its legacy persists in refined approaches to targeting this receptor system, including combination therapies and next-generation agonists with improved pharmacokinetic properties.
Table 3: MBX-2982 Key Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | 5-ethyl-2-[4-(4-{[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]methyl}-1,3-thiazol-2-yl)piperidin-1-yl]pyrimidine |
CAS Registry | 1037792-44-1 |
DrugBank ID | DB12345 |
UNII | B5TRY67L51 |
PubChem CID | 25025505 |
InChIKey | NFTMKHWBOINJGM-UHFFFAOYSA-N |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7